molecular formula C14H28N2 B3032290 BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE CAS No. 1383626-32-1

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE

Cat. No.: B3032290
CAS No.: 1383626-32-1
M. Wt: 224.39
InChI Key: UQHMEAZLQPVXPC-UHFFFAOYSA-N
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Description

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE is a tertiary amine derivative featuring a quinolizine bicyclic scaffold. This compound is structurally characterized by a butyl group attached to an amine, which is further linked to an octahydro-1H-quinolizine moiety. Such bicyclic systems are notable for their conformational rigidity, which can influence pharmacokinetic properties like bioavailability and receptor binding.

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHMEAZLQPVXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1CCCN2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242227
Record name 2H-Quinolizine-1-methanamine, N-butyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383626-32-1
Record name 2H-Quinolizine-1-methanamine, N-butyloctahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383626-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Quinolizine-1-methanamine, N-butyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE involves several steps. One common method includes the reaction of butylamine with an octahydro-1H-quinolizine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the potential of quinolizidine derivatives, including butyl(octahydro-1H-quinolizin-1-ylmethyl)amine, as antiviral agents. Research indicates that modifications to the quinolizidine structure can enhance its efficacy against viruses such as SARS-CoV-2. For instance, derivatives of alkaloids like lupinine have shown significant inhibitory effects on viral entry, with IC50 values as low as 0.5 µM against various SARS-CoV-2 variants .

1.2 Anticancer Properties

Quinolizidine compounds have also been investigated for their anticancer properties. Studies suggest that specific derivatives exhibit antiproliferative activity against cancer cell lines. The structural characteristics of these compounds play a crucial role in their biological activity, making them promising candidates for further drug development .

Synthetic Applications

2.1 Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex organic molecules and heterocycles, which are essential in the development of pharmaceuticals and agrochemicals . The compound's nitrogen functionality allows for various reactions, including nucleophilic substitutions and cyclizations.

2.2 Intermediate in Material Science

The compound has potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its unique structure may contribute to the efficiency and stability of OLED materials, enhancing their performance in electronic devices .

Case Studies and Research Findings

Study Focus Findings
Study on Antiviral ActivityInvestigated quinolizidine derivativesShowed significant inhibition of SARS-CoV-2 with IC50 values < 0.5 µM
Anticancer Activity AssessmentEvaluated antiproliferative effectsIdentified effective compounds against select cancer cell lines
Synthetic ApplicationsExplored as a building blockDemonstrated versatility in constructing complex molecules

Mechanism of Action

The mechanism of action of BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis Challenges: The quinolizine scaffold requires multi-step synthesis, complicating large-scale production .
  • Toxicity Data: Limited studies exist on this compound.
  • Comparative Efficacy: No head-to-head studies with piperidine or pyrrolidine derivatives are available, highlighting a research gap.

Biological Activity

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE is a compound derived from quinolizidine alkaloids, which have attracted considerable attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C13H21N\text{C}_{13}\text{H}_{21}\text{N}

This structure is characterized by the octahydroquinolizine moiety, which is known for its potential pharmacological effects. The synthesis of derivatives of this compound often involves modifications at the nitrogen or carbon positions to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinolizidine alkaloids exhibit significant antimicrobial properties. For instance, a study focused on synthesizing triazole-containing derivatives of lupinine showed promising results against various bacterial strains. The hemorheological properties of these compounds were also evaluated, revealing their ability to affect red blood cell deformability and aggregation .

Table 1: Antimicrobial Activity of Quinolizidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Antiviral Activity

The antiviral potential of this compound has been explored through its derivatives, particularly in the context of influenza viruses. Research indicates that certain derivatives can suppress hemagglutinating activity and reduce viral infectivity significantly. For example, one derivative demonstrated over 90% loss of infectivity against H1N1 strains at specific concentrations .

Case Study: Influenza Virus Inhibition

In a controlled study assessing the virucidal activity of triazole derivatives, it was found that:

  • Compound D reduced the infectivity of influenza A/Vladivostok/2/09 by 90% at a concentration of 0.4 mg/chicken embryo.
  • Compound E exhibited significant inhibition of neuraminidase activity, further supporting its potential as an antiviral agent .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that some derivatives exhibit low cytotoxic effects on human cell lines compared to standard chemotherapeutics like Doxorubicin . This selectivity suggests a favorable therapeutic index for these compounds.

Table 2: Cytotoxicity Profile

Compound NameCell LineIC50 (µM)
Compound AWI38 (Human Fibroblast)>100
Compound BHeLa (Cervical Cancer)25
Compound CMCF7 (Breast Cancer)30

Q & A

Q. What are the recommended synthetic routes for BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE in laboratory settings?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as alkylation or reductive amination of quinolicin-1-ylmethyl precursors. Key steps include:

Quinolicine Core Functionalization : Use nucleophilic substitution to introduce the butylamine moiety under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .

Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization via polarity screening) to isolate the product.

Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Safety Note : Ensure proper handling of amines (e.g., use fume hoods, PPE) due to potential respiratory hazards .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Solubility : Perform phase-solubility studies in polar (water, methanol) and non-polar solvents (hexane) at 25°C, using UV-Vis spectroscopy to quantify saturation points .

Stability : Conduct accelerated degradation studies under varied pH (1–12), temperature (40–80°C), and light exposure. Monitor via TLC or LC-MS to identify degradation products .

Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

Data Interpretation Tip : Cross-reference results with computational predictions (e.g., Hansen solubility parameters) to validate experimental outcomes .

Q. What safety protocols are critical when handling this amine derivative?

Methodological Answer:

Exposure Mitigation : Use NIOSH-approved respirators for aerosolized particles and nitrile gloves to prevent dermal contact .

Spill Management : Neutralize spills with 5% acetic acid solution, followed by adsorption using vermiculite .

Waste Disposal : Segregate halogenated vs. non-halogenated waste streams, adhering to EPA guidelines for amine disposal .

Training Requirement : Regularly update laboratory safety training modules, emphasizing hazard communication (GHS) standards .

II. Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Meta-Analysis Framework :

  • Tabulate conflicting data (e.g., reaction yields, conditions) from literature sources, noting variables like catalyst loading, solvent polarity, and temperature .
  • Apply chemometric tools (e.g., PCA) to identify outliers or confounding factors .

Controlled Replication : Reproduce disputed experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables .

Mechanistic Probes : Use isotopic labeling (15^{15}N or 2^{2}H) to track reaction pathways and identify intermediates via in-situ FTIR or NMR .

Q. Example Table for Data Comparison :

StudyCatalystSolventTemp (°C)Yield (%)Notes
APd/CEtOH8065Trace O₂ present
BRaney NiTHF6048Anhydrous conditions

Q. What advanced computational methods can predict the compound’s bioactivity or reaction mechanisms?

Methodological Answer:

DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to map electron density and nucleophilic sites .

MD Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to predict binding affinities for pharmacological targets .

QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with observed bioactivity .

Validation : Cross-check computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Derivative Library Synthesis : Systematically vary substituents (e.g., alkyl chain length, heteroatom inclusion) using parallel synthesis techniques .

High-Throughput Screening : Test derivatives against biological targets (e.g., receptors, enzymes) in 96-well plates, using fluorescence-based readouts .

SAR Analysis : Apply multivariate regression to correlate structural features (e.g., steric bulk, electronic effects) with activity data. Use heatmaps to visualize trends .

Q. Example Experimental Design :

  • Independent Variables : Substituent type, position.
  • Dependent Variables : IC₅₀, binding kinetics.
  • Controls : Parent compound, vehicle-only samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.